6-fluoro-4-methoxy-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound would involve the introduction of the fluoro and methoxy groups at the appropriate positions on the indole ring. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-fluoro-4-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-fluoro-4-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound’s potential therapeutic applications include treatment of various diseases due to its biological activity.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
6-fluoro-4-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-fluoroindole: A fluorinated indole derivative with potential antiviral activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
CAS No. |
1228945-79-6 |
---|---|
Molecular Formula |
C10H8FNO3 |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
6-fluoro-4-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
FMYHJHUNKLAGJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(N2)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.